N-(4-bromo-2,6-difluorophenyl)-2,6-difluorobenzamide
Overview
Description
N-(4-bromo-2,6-difluorophenyl)-2,6-difluorobenzamide: is a chemical compound characterized by the presence of bromine and fluorine atoms attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromo-2,6-difluorophenyl)-2,6-difluorobenzamide typically involves the reaction of 4-bromo-2,6-difluoroaniline with 2,6-difluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N-(4-bromo-2,6-difluorophenyl)-2,6-difluorobenzamide can undergo nucleophilic substitution reactions due to the presence of bromine and fluorine atoms.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can modify the functional groups attached to the benzamide core .
Scientific Research Applications
Chemistry: N-(4-bromo-2,6-difluorophenyl)-2,6-difluorobenzamide is used as a building block in organic synthesis. It is employed in the preparation of more complex molecules and in the study of reaction mechanisms.
Biology and Medicine: In biological research, this compound is used to study the interactions of bromine and fluorine-containing molecules with biological systems
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of N-(4-bromo-2,6-difluorophenyl)-2,6-difluorobenzamide involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its ability to form strong interactions with proteins and other biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
- 4-bromo-2,6-difluoroaniline
- 2,6-difluoro-4-bromoaniline
- 4-bromo-2,6-difluorobenzenamine
Comparison: N-(4-bromo-2,6-difluorophenyl)-2,6-difluorobenzamide is unique due to the presence of both bromine and fluorine atoms in its structure. This combination imparts distinct chemical properties, such as increased reactivity and stability, compared to similar compounds. The presence of the benzamide group also allows for additional functionalization and applications in various fields .
Properties
IUPAC Name |
N-(4-bromo-2,6-difluorophenyl)-2,6-difluorobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6BrF4NO/c14-6-4-9(17)12(10(18)5-6)19-13(20)11-7(15)2-1-3-8(11)16/h1-5H,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEMZEXPYWHKHNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC2=C(C=C(C=C2F)Br)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6BrF4NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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